molecular formula C11H12N2O2 B8796720 Tert-butyl 5-cyanonicotinate

Tert-butyl 5-cyanonicotinate

Cat. No.: B8796720
M. Wt: 204.22 g/mol
InChI Key: ALWNPYWALLAQOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 5-cyanonicotinate is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

tert-butyl 5-cyanopyridine-3-carboxylate

InChI

InChI=1S/C11H12N2O2/c1-11(2,3)15-10(14)9-4-8(5-12)6-13-7-9/h4,6-7H,1-3H3

InChI Key

ALWNPYWALLAQOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CN=CC(=C1)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Instead of the starting material of Reference Example 56, that is, the compound S55, the 5-bromonicotinic acid was used for the similar procedure as in Reference Example 56. To the obtained tert-butyl 5-bromonicotinate (22.4 g), dimethylacetoamide (112 ml), tris(dibenzylideneacetone)dipalladium (1.59 g), zinc cyanide (6.1 g), diphenylphosphinoferrocene (1.92 g), and zinc powder (0.68 g) were added and the mixture was stirred under argon atmosphere at 120° C. for 1.5 hours. The reaction solution was filtered by sellite, which was then washed with ethyl acetate, and the filtrate was washed with saturated saline. The organic layer was dried over with anhydrous sodium sulfate, then concentrated. The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=3/1) to obtain tert-butyl 5-cyanonicotinate (13.1 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
22.4 g
Type
reactant
Reaction Step Two
Quantity
112 mL
Type
reactant
Reaction Step Two
Quantity
1.59 g
Type
catalyst
Reaction Step Two
Name
zinc cyanide
Quantity
6.1 g
Type
catalyst
Reaction Step Two
Quantity
1.92 g
Type
catalyst
Reaction Step Two
Name
Quantity
0.68 g
Type
catalyst
Reaction Step Two

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